molecular formula C21H21O2P B12702046 Phosphinic acid, phenyl((4-vinyl-1-naphthyl)methyl)-, ethyl ester CAS No. 743-98-6

Phosphinic acid, phenyl((4-vinyl-1-naphthyl)methyl)-, ethyl ester

Cat. No.: B12702046
CAS No.: 743-98-6
M. Wt: 336.4 g/mol
InChI Key: JBHGVILNZVNCRL-UHFFFAOYSA-N
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Description

Phosphinic acid, phenyl((4-vinyl-1-naphthyl)methyl)-, ethyl ester is a chemical compound with the molecular formula C21H21O2P. It is known for its unique structure, which includes a phosphinic acid group, a phenyl group, a vinyl group, and a naphthyl group. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of phosphinic acid, phenyl((4-vinyl-1-naphthyl)methyl)-, ethyl ester involves several steps. One common method includes the reaction of phenylphosphinic acid with 4-vinyl-1-naphthylmethyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Phosphinic acid, phenyl((4-vinyl-1-naphthyl)methyl)-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding phosphine oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce phosphine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl ester group is replaced by other nucleophiles such as amines or alcohols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include phosphine oxides, phosphine derivatives, and substituted phosphinic acid esters.

Scientific Research Applications

Phosphinic acid, phenyl((4-vinyl-1-naphthyl)methyl)-, ethyl ester has a wide range of scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activity, including its effects on enzyme activity and cell signaling pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving abnormal cell growth and proliferation.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of phosphinic acid, phenyl((4-vinyl-1-naphthyl)methyl)-, ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. In cell signaling, it may interact with receptors on the cell surface, modulating signal transduction and cellular responses.

Comparison with Similar Compounds

Phosphinic acid, phenyl((4-vinyl-1-naphthyl)methyl)-, ethyl ester can be compared with other similar compounds, such as:

    Phenylphosphinic acid: Lacks the vinyl and naphthyl groups, resulting in different chemical properties and reactivity.

    4-Vinyl-1-naphthylmethyl chloride: Does not contain the phosphinic acid group, limiting its applications in coordination chemistry and organic synthesis.

    Ethyl phenylphosphinate: Similar in structure but lacks the naphthyl group, affecting its biological activity and industrial applications.

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical properties and a wide range of applications in various fields.

Properties

CAS No.

743-98-6

Molecular Formula

C21H21O2P

Molecular Weight

336.4 g/mol

IUPAC Name

1-ethenyl-4-[[ethoxy(phenyl)phosphoryl]methyl]naphthalene

InChI

InChI=1S/C21H21O2P/c1-3-17-14-15-18(21-13-9-8-12-20(17)21)16-24(22,23-4-2)19-10-6-5-7-11-19/h3,5-15H,1,4,16H2,2H3

InChI Key

JBHGVILNZVNCRL-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CC1=CC=C(C2=CC=CC=C12)C=C)C3=CC=CC=C3

Origin of Product

United States

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